molecular formula C20H18N4O2S B5327571 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether

3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether

Cat. No.: B5327571
M. Wt: 378.4 g/mol
InChI Key: AMNXXCLNVPOTHP-UHFFFAOYSA-N
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Description

3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether is a complex heterocyclic compound It features a unique structure that combines elements of triazine, benzoxazepine, and allylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether typically involves multiple steps. One common approach is the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles. This process can be carried out under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require temperatures around 150-160°C and the presence of polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodocyclization, sodium sulfite for reduction, and morpholine for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 1-iodomethyl-1,2-dihydro[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole .

Scientific Research Applications

3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
  • 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

What sets 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether apart is its combination of triazine, benzoxazepine, and allylsulfanyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-11-27-20-22-19-17(23-24-20)15-9-4-5-10-16(15)21-18(26-19)13-7-6-8-14(12-13)25-2/h3-10,12,18,21H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXXCLNVPOTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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